molecular formula C16H19N3O4S B2670224 2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one CAS No. 2097893-34-8

2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one

Cat. No.: B2670224
CAS No.: 2097893-34-8
M. Wt: 349.41
InChI Key: ZFZIDOWPVVJUMK-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one is a synthetic small molecule characterized by a central ethanone backbone. Its structure features a 2-methoxyphenoxy group attached to the carbonyl carbon and a piperidin-1-yl moiety substituted at the 4-position with a 1,2,5-thiadiazol-3-yloxy heterocycle. The thiadiazole ring introduces electron-deficient properties, while the methoxyphenoxy group contributes to lipophilicity.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-21-13-4-2-3-5-14(13)22-11-16(20)19-8-6-12(7-9-19)23-15-10-17-24-18-15/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZIDOWPVVJUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C17H20N2O4SC_{17}H_{20}N_2O_4S. The structure features a methoxyphenoxy group linked to a piperidine ring that is further substituted with a thiadiazole moiety. This unique combination of functional groups is believed to contribute to its biological properties.

Antimicrobial Properties

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to the one have been shown to inhibit the growth of various bacterial and fungal strains. In vitro assays demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against pathogenic fungi like Candida auris .

Anticancer Activity

Research has revealed that piperidine derivatives can induce apoptosis in cancer cells. The compound under review may possess similar properties, potentially acting through mechanisms such as cell cycle arrest and disruption of mitochondrial function. A study indicated that certain piperidine-based compounds could induce S-phase arrest in cancer cell lines, suggesting a pathway for further exploration .

Anti-inflammatory Effects

Thiadiazole derivatives are also known for their anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation markers in experimental models. This suggests that the compound may exhibit potential therapeutic effects in inflammatory diseases.

Case Studies

StudyFindings
Antimicrobial Activity The compound exhibited significant antifungal activity against Candida auris, with MIC values between 0.24 and 0.97 μg/mL .
Anticancer Potential Induced apoptosis and cell cycle arrest in cancer cell lines; mechanisms involved mitochondrial disruption and activation of apoptotic pathways .
Inflammatory Response Reduced levels of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory conditions .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The presence of the thiadiazole ring may interfere with specific enzyme activities essential for microbial survival.
  • Disruption of Cell Membrane Integrity : Similar compounds have been shown to disrupt plasma membrane integrity in fungi, leading to cell death.
  • Induction of Apoptosis : The piperidine component may activate apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound shares structural motifs with several derivatives, differing primarily in substituents and heterocyclic systems. Key comparisons include:

Compound Name / ID Core Structure Key Substituents Biological Relevance
Target Compound Ethanone 2-Methoxyphenoxy, 4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl Not explicitly stated
9o () Ethanone 4-Cyclopropyl-5-(2-fluorophenyl)thiazol-2-yl, 5-methyl-3-trifluoromethylpyrazolyl Fungicidal (60% vs. F. graminearum)
6n () Ethanone 4-Benzoic acid phenoxy, 4-(pyridin-2-yl)thiazol-2-yl piperidin-1-yl Anthelmintic enzyme inhibition
Compound 5 () Ethanone 4-Bromophenyl, piperidin-1-yl Intermediate for diazo transfer

Key Observations :

  • Substituent Effects: The methoxyphenoxy group in the target compound may enhance lipophilicity compared to polar groups like benzoic acid in 6n .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The methoxyphenoxy group (logP ~2–3) likely increases membrane permeability compared to benzoic acid (logP <1) in 6n .
  • Solubility : Polar groups like pyridinyl (6n) or sulfonyl () improve aqueous solubility but may reduce bioavailability.
  • Metabolic Stability : Piperidine and thiadiazole rings are susceptible to oxidative metabolism, necessitating structural optimization .

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